11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene

Molecular weight Mass spectrometry Building block characterization

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene (CAS 1694777-13-3; molecular formula C₁₀H₁₇N₃; molecular weight 179.26 g/mol) is a methyl-substituted tricyclic heterocycle belonging to the imidazo[1,2-a]pyrimidine scaffold class. The compound is cataloged by major research-chemical suppliers including Sigma-Aldrich (Enamine), Bidepharm, and AKSci at a standard purity specification of ≥95%.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13305992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CN2C3CCCC3CN=C2N1
InChIInChI=1S/C10H17N3/c1-7-6-13-9-4-2-3-8(9)5-11-10(13)12-7/h7-9H,2-6H2,1H3,(H,11,12)
InChIKeyGODCRVMJEYOORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene (CAS 1694777-13-3; molecular formula C₁₀H₁₇N₃; molecular weight 179.26 g/mol) is a methyl-substituted tricyclic heterocycle belonging to the imidazo[1,2-a]pyrimidine scaffold class [1]. The compound is cataloged by major research-chemical suppliers including Sigma-Aldrich (Enamine), Bidepharm, and AKSci at a standard purity specification of ≥95% . **Explicit limitation statement:** This compound is primarily distributed as a research building block (molecular砌块). Published peer-reviewed studies containing target-specific quantitative biological or physicochemical data for this exact compound are extremely limited. Consequently, several evidence dimensions presented below rely on cross-study comparable or class-level inference rather than direct head-to-head experimental comparisons. Users should weigh this limitation when making procurement decisions.

Why Generic Substitution of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene Is Not Advisable Without Quantitative Justification


Within the 1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene series, substitution at the 11-position is not a silent modification. The addition of a methyl group alters molecular weight (+14.02 Da), introduces a stereogenic center at C11, and modifies computed lipophilicity (XLogP3 = 0.6 for the target compound) . The closest structural comparator—the non-methylated parent 1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene (CAS 1701538-29-5, MW 165.24)—lacks both the steric bulk and the chiral center that the target compound provides . Generic substitution with the parent or a ring-expanded homolog (e.g., CAS 1696020-11-7, MW 193.29) without quantitative justification risks altering binding pose, pharmacokinetic profile, or synthetic diastereoselectivity in downstream applications [1]. The imidazo[1,2-a]pyrimidine scaffold class is known to be highly sensitive to substituent-driven changes; 2-methylimidazo[1,2-a]pyrimidine derivatives exhibit markedly different anti-inflammatory and kinase-inhibitory potencies compared to their des-methyl counterparts in published structure–activity relationship (SAR) studies [2].

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene vs. Closest Analogs


Molecular Weight Differentiation: +8.5% Increase Over Non-Methylated Parent Compound

The target compound (C₁₀H₁₇N₃) exhibits a molecular weight of 179.26 g/mol, compared to 165.24 g/mol for the non-methylated parent 1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene (C₉H₁₅N₃, CAS 1701538-29-5). This represents a +14.02 Da (+8.5%) mass increment attributable to the 11-methyl substituent . The exact monoisotopic mass of the target is 179.142247555 g/mol . Precise mass differentiation is essential for LC-MS and HRMS-based analytical method development, where co-elution or misidentification with the des-methyl analog must be excluded.

Molecular weight Mass spectrometry Building block characterization

Computed Lipophilicity (XLogP3): Moderate Hydrophilicity Distinguishes Target from Heavier Homologs

The target compound has a computed XLogP3 value of 0.6, placing it in a moderately hydrophilic range consistent with favorable oral bioavailability predictions (Lipinski-compliant) . The 11-methyl group contributes approximately +0.2 to +0.4 log units relative to the estimated value for the non-methylated parent, based on the well-characterized π-contribution of an aliphatic methyl substituent (~+0.5 log units per CH₂/CH₃ group in QSAR models) [1]. In contrast, the ring-expanded homolog 11-methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene (CAS 1696020-11-7, MW 193.29, C₁₁H₁₉N₃) is predicted to exhibit XLogP3 ≥1.0 owing to the additional methylene unit, which would further increase hydrophobicity and potentially reduce aqueous solubility [2]. This intermediate XLogP3 of 0.6 positions the target compound favorably for medicinal chemistry campaigns requiring balanced hydrophilicity.

Lipophilicity XLogP3 ADME prediction Drug-likeness

Purity Specification: 95% Standard Across Multiple Independent Vendors Ensures Reproducibility

The target compound is consistently offered at ≥95% purity by at least three independent suppliers: Bidepharm (BD00977872, 95%), AKSci, and Sigma-Aldrich (Enamine) . Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . The non-methylated parent (CAS 1701538-29-5) is also available at 95% purity (AKSci 1279EE) . However, the target compound benefits from broader multi-vendor sourcing, reducing supply-chain risk. No vendor currently offers purity exceeding 95% for this compound class, and no pharmacopeial monograph exists.

Purity Quality control Procurement specification NMR HPLC

Stereochemical Differentiation: 11-Methyl Substituent Introduces a Chiral Center Absent in the Parent Scaffold

The 11-methyl group in the target compound generates a stereogenic center at C11 (the carbon bearing the methyl substituent within the saturated cyclopentane ring of the tricyclic framework). The canonical SMILES (CC1CN2C3CCCC3CN=C2N1) confirms chirality at this position . In contrast, the non-methylated parent (SMILES: C1CC2CN=C3NCCN3C2C1) lacks any stereogenic center . This structural feature enables the target compound to serve as a chiral building block for diastereoselective synthesis or as a racemic mixture for chiral chromatographic method development. Within the imidazo[1,2-a]pyrimidine class, the presence or absence of substitution at the corresponding saturated ring position has been shown to influence target binding pose in kinase inhibition SAR studies [1]. The racemic nature of the commercially supplied material (no enantiomeric purity specification from any vendor) is a critical consideration for procurement.

Chirality Stereochemistry Diastereoselective synthesis Enantiomeric resolution

Scaffold-Class Evidence: Imidazo[1,2-a]pyrimidine Core Is a Validated Kinase Inhibitor Pharmacophore with Nanomolar Potency

The imidazo[1,2-a]pyrimidine scaffold—of which the target compound is a saturated tricyclic derivative—has been extensively validated as a kinase inhibitor pharmacophore. In a 2024 comprehensive review, imidazo[1,2-a]pyrimidine derivatives demonstrated B-Raf kinase inhibition with IC₅₀ values spanning 0.003 μM (3 nM) to 6.4 μM, with the most potent compound achieving 0.003 μM [1]. This scaffold class has also yielded inhibitors targeting CDK2, EGFR, Tankyrase-2, KSP, and Aurora-A kinases [2]. The target compound's saturated cyclopentane-fused imidazo[1,2-a]pyrimidine core represents a conformationally constrained analog of the broader scaffold class, and the 11-methyl substitution provides a handle for further SAR exploration [3]. However, no direct kinase inhibition data exist for the target compound itself; this class-level evidence supports its use as a privileged scaffold starting point rather than as a pre-validated inhibitor.

Kinase inhibition B-Raf Imidazo[1,2-a]pyrimidine Anticancer Drug discovery scaffold

Best Research and Industrial Application Scenarios for 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene


Chiral Building Block for Diastereoselective Synthesis in Medicinal Chemistry

The presence of a stereogenic center at C11, absent in the non-methylated parent scaffold, makes this compound suitable as a racemic chiral building block for constructing diastereomerically enriched compound libraries . Medicinal chemistry teams exploring imidazo[1,2-a]pyrimidine-based kinase inhibitors can leverage the 11-methyl chiral handle for stereochemical SAR exploration, with the potential for subsequent chiral resolution to isolate active enantiomers . The intermediate XLogP3 of 0.6 supports favorable physicochemical properties for lead-like compounds [1].

LC-MS and HRMS Analytical Reference Standard for Congener Discrimination

The +14.02 Da mass difference between the target compound (MW 179.26) and the non-methylated parent (MW 165.24) provides a clear and unambiguous analytical window for LC-MS and HRMS method development . Analytical laboratories can use this compound as a reference standard to validate chromatographic separation of methylated vs. non-methylated triazatricyclo congeners, particularly in reaction monitoring or purity assessment workflows where both species may co-occur [1].

Conformationally Constrained Imidazo[1,2-a]pyrimidine Scaffold for Kinase-Focused Library Design

The saturated cyclopentane-fused tricyclic framework provides conformational constraint not present in simple bicyclic imidazo[1,2-a]pyrimidine analogs. This constraint may enhance target selectivity in kinase inhibition by pre-organizing the scaffold into a specific binding-competent conformation . The scaffold class has demonstrated B-Raf inhibition down to IC₅₀ = 0.003 μM, and the target compound offers a methyl-substituted entry point for focused library enumeration and SAR expansion . Procurement is warranted for kinase inhibitor discovery programs seeking novel chemotypes with established scaffold precedent [1].

Synthetic Intermediate for Late-Stage Functionalization via C11 Methyl Group Derivatization

The 11-methyl group, while inert in its own right, occupies a position adjacent to the imidazopyrimidine nitrogen atoms and can serve as a directing group or be further functionalized through C–H activation chemistry. The compound's 95% purity specification with multi-technique QC documentation (NMR, HPLC, GC) from Bidepharm supports its use as a reliable synthetic intermediate . The broad vendor availability (Sigma-Aldrich/Enamine, Bidepharm, Smolecule) reduces supply-chain disruption risk for multi-step synthetic campaigns .

Quote Request

Request a Quote for 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.